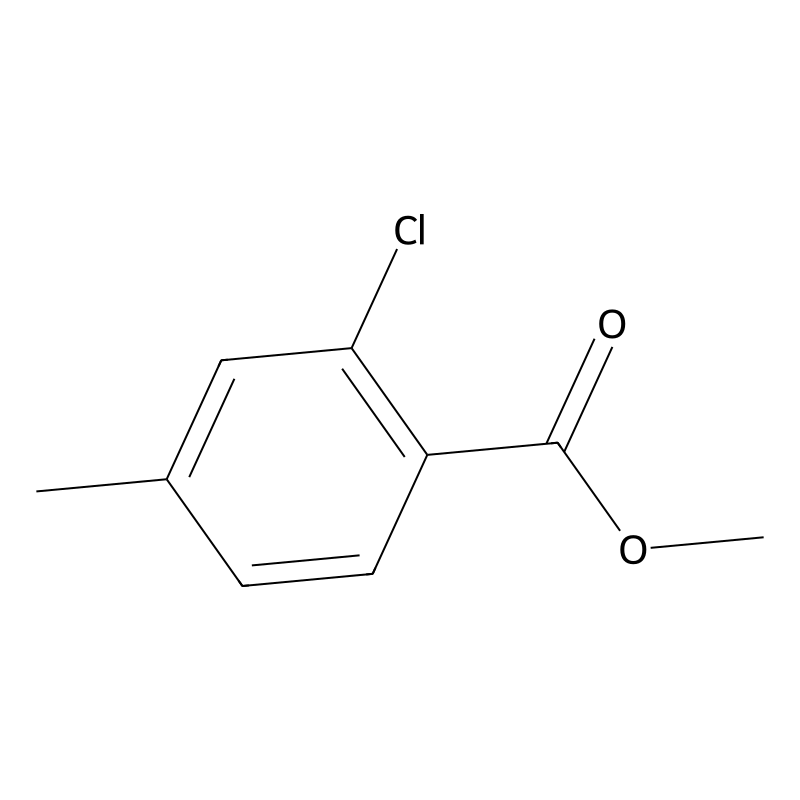

Methyl 2-chloro-4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization of Herbicidal Ionic Liquids

Scientific Field: Chemical Research

Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the synthesis of herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation.

Methods of Application: The compounds were synthesized with different substitutions of the phenoxyethylammonium group in the ring and varying lengths of the alkyl chain.

Results or Outcomes: The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant.

Degradation of Dye-based Water Pollutants

Scientific Field: Environmental Science

Summary of Application: Methyl 2-chloro-4-methylbenzoate is used in the development of a Ni-doped magnetic carbon aerogel (Ni-MCA) catalyst for the degradation and mineralization of dye mixtures.

Methods of Application: The Ni-MCA catalyst was developed using a graft co-polymerization method with xanthan gum as the backbone doped with Ni-magnetic nanoparticles (Ni-MNPs).

Results or Outcomes: The Ni-MCA showed exceptional magnetic characteristics and potent catalytic activity for the degradation of mono- as well as binary-dye solutions of Congo red (CR) and methyl green (MG) dyes.

Fragrance and Flavor Industry

Scientific Field: Consumer Products

Summary of Application: Methyl 2-chloro-4-methylbenzoate, due to its pleasing aroma, is used in the formulation of perfumes, soaps, and other beauty products.

Methods of Application: It is incorporated into various products due to its colorless liquid state at room temperature.

Results or Outcomes: The use of this compound enhances the sensory appeal of consumer products.

Organic Synthesis

Scientific Field: Chemistry

Summary of Application: Methyl 2-chloro-4-methylbenzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds.

Methods of Application: It is used in various chemical reactions to synthesize complex organic compounds.

Results or Outcomes: The use of this compound aids in the synthesis of complex organic compounds.

Pesticides

Scientific Field: Agriculture

Summary of Application: Methyl 2-chloro-4-methylbenzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly.

Methods of Application: It is used as a natural pesticide in agriculture.

Results or Outcomes: The use of this compound contributes to sustainable agriculture and pest management.

Biofuel Potential

Scientific Field: Energy

Summary of Application: Methyl 2-chloro-4-methylbenzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications.

Methods of Application: Current research is exploring this promising avenue.

Results or Outcomes: The use of this compound could potentially contribute to the development of sustainable energy sources.

Antitumor Activity

Scientific Field: Medical Research

Methods of Application: The compound is used in medical research for the development of potential antitumor treatments.

Results or Outcomes: The use of this compound could potentially contribute to the development of new antitumor treatments.

Solvent for Biopolymers

Scientific Field: Biotechnology

Summary of Application: Methyl 2-chloro-4-methylbenzoate is used as a solvent for biopolymers, e.g.

Methods of Application: The compound is used in various chemical reactions to dissolve biopolymers.

Results or Outcomes: The use of this compound aids in the extraction and transformation of biopolymers.

Methyl 2-chloro-4-methylbenzoate has the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol. It is identified by the CAS number 195318-63-9 and is also known by its PubChem ID 22019481 . The compound features a methyl group and a chlorine atom attached to a benzoate structure, which contributes to its reactivity and potential applications in various fields.

As with any unknown compound, it is advisable to handle Methyl 2-chloro-4-methylbenzoate with caution due to the absence of specific safety information. Standard laboratory practices for handling organic chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or alcoholysis.

- Esterification: The compound can participate in esterification reactions where it can react with alcohols to form new esters.

- Reduction: The carbonyl group can be reduced to alcohols under specific conditions.

These reactions make it versatile for synthetic applications in organic chemistry.

Research indicates that methyl 2-chloro-4-methylbenzoate exhibits biological activity that may include antimicrobial properties. Such compounds are often investigated for their potential use in pharmaceuticals or as agrochemicals due to their ability to inhibit the growth of certain microorganisms .

The synthesis of methyl 2-chloro-4-methylbenzoate typically involves:

- Chlorination of Methyl 4-methylbenzoate: This method involves the introduction of chlorine into the aromatic ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Esterification: Another approach includes the reaction of 2-chloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst to yield the ester product.

These methods allow for efficient production while maintaining high purity levels.

Methyl 2-chloro-4-methylbenzoate finds applications in various domains, including:

- Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.

- Agrochemicals: Used in developing pesticides or herbicides due to its potential bioactivity.

- Chemical Intermediates: Employed in organic synthesis for producing other complex molecules.

Methyl 2-chloro-4-methylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-chloro-3-methylbenzoate | 920759-93-9 | Similar chloro-substituted benzoate structure |

| Dimethyl 2-chloroterephthalate | 18643-84-0 | Contains two ester groups and multiple chlorines |

| Methyl 4-chloro-2-methylbenzoate | 22349978 | Different position of chlorine on the aromatic ring |

| 3-Chloro-4-(methoxycarbonyl)benzoic acid | 55737-77-4 | Contains methoxycarbonyl group affecting reactivity |

These compounds highlight the uniqueness of methyl 2-chloro-4-methylbenzoate based on its specific substitution pattern and potential reactivity profiles.

Acid-Catalyzed Fischer Esterification of 2-Chloro-4-methylbenzoic Acid

The Fischer esterification represents the most widely employed laboratory method for synthesizing methyl 2-chloro-4-methylbenzoate from the corresponding carboxylic acid precursor. This reversible condensation reaction proceeds through a nucleophilic acyl substitution mechanism under acidic conditions [1] [2].

The standard procedure involves combining 2-chloro-4-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid as both catalyst and dehydrating agent [1]. The reaction mixture is heated under reflux conditions at temperatures ranging from 140-180°C for 1-24 hours, depending on the desired conversion level [3] [4]. Concentrated sulfuric acid serves dual functions: it activates the carboxylic acid through protonation, making it more susceptible to nucleophilic attack, and simultaneously removes water formed during the reaction, thereby shifting the equilibrium toward ester formation [1] [3].

The mechanism proceeds through a six-step process designated as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [2]. Initial protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic attack by methanol. The resulting tetrahedral intermediate undergoes deprotonation, followed by protonation of the hydroxyl group and subsequent elimination of water to yield the methyl ester product [1] [2].

Reaction optimization requires careful control of several parameters. The molar ratio of methanol to carboxylic acid typically ranges from 5:1 to 10:1 to drive the equilibrium toward product formation [1] [2]. Catalyst loading of 2-3 mol% concentrated sulfuric acid provides optimal reaction rates without excessive side reactions [5] [6]. Temperature control is critical, as excessive heating above 180°C can lead to decomposition or unwanted side reactions, while insufficient heating below 140°C results in prolonged reaction times and incomplete conversion [7].

Thionyl Chloride-Mediated Methanolysis Optimization

The thionyl chloride-mediated route offers significant advantages over traditional Fischer esterification, particularly in terms of reaction efficiency and product purity [8] [9]. This methodology involves the in situ generation of the corresponding acid chloride intermediate, which subsequently undergoes rapid methanolysis to yield the desired methyl ester [10] [8].

The optimized procedure begins with the careful addition of thionyl chloride to methanol at reduced temperature (0°C) to control the highly exothermic reaction between these reagents [8] [11]. The stoichiometry typically employs 1.0-1.5 equivalents of thionyl chloride relative to the carboxylic acid substrate [10] [8]. Following temperature equilibration, 2-chloro-4-methylbenzoic acid is introduced, and the reaction mixture is allowed to warm to room temperature over 2-12 hours [8].

This approach offers several mechanistic advantages. The reaction proceeds through an SN2-type mechanism where methanol acts as both nucleophile and solvent [9] [12]. The gaseous byproducts (sulfur dioxide and hydrogen chloride) are readily removed from the reaction system, eliminating the need for equilibrium considerations that complicate traditional esterification methods [8] [13]. The absence of water in the reaction medium prevents competing hydrolysis reactions that can reduce overall yield [13].

Optimization studies have demonstrated that temperature control is critical for maximizing yield while minimizing side reactions [10] [8]. Reactions conducted at room temperature (20°C) provide excellent yields (>99%) but require extended reaction times (overnight) [10]. Alternatively, gentle heating to 50-70°C accelerates the reaction to completion within 2-4 hours while maintaining high yields (92.5%) [8]. The use of excess methanol as both reagent and solvent eliminates the need for additional solvents and facilitates product isolation [9] [13].

Industrial Manufacturing Processes

Continuous Flow Reactor Systems for Scalable Production

Industrial production of methyl 2-chloro-4-methylbenzoate increasingly employs continuous flow reactor technology to achieve enhanced process control, improved safety, and superior product quality compared to traditional batch processes [14] [15]. These systems offer precise temperature and residence time control, enabling optimization of reaction parameters that are difficult to achieve in large-scale batch reactors [16] [17].

Plug flow reactors (PFR) represent the predominant configuration for continuous esterification processes [15]. These systems typically operate with reactor volumes ranging from 0.05 to 7.9 cubic meters, depending on production requirements [15]. Residence times are carefully controlled between 15-240 minutes to ensure complete conversion while minimizing unwanted side reactions [14] [16]. Flow rates can be adjusted from 10-300 mol/h to accommodate varying production demands while maintaining optimal conversion efficiency [15].

Performance analysis reveals that plug flow reactors consistently outperform continuous stirred tank reactors (CSTR) under equivalent operating conditions [15]. For identical reactor volumes of 7.9 cubic meters and residence times of 36 minutes, PFR systems achieve conversions of 65.9-28.8% compared to 63.6-28.9% for CSTR configurations as flow rates increase from 100-300 mol/h [15]. The superior performance of PFR systems stems from their more uniform temperature and concentration profiles, which minimize local hot spots and concentration gradients that can lead to side reactions [16].

Microreactor technology offers particular advantages for high-value specialty chemicals like methyl 2-chloro-4-methylbenzoate [18]. These systems operate with extremely small reactor volumes (0.001-0.1 cubic meters) and short residence times (0.5-10 minutes), enabling rapid heat and mass transfer [18]. The enhanced mixing and heat transfer characteristics result in superior conversion efficiencies (85-99%) at moderate temperatures (80-120°C) [18]. Additionally, the reduced inventory of hazardous materials improves process safety and reduces capital investment requirements [19] [18].

Advanced process control systems integrate real-time monitoring of temperature, pressure, and composition to maintain optimal operating conditions [14] [17]. These systems employ feedback control algorithms to automatically adjust flow rates, temperature, and catalyst addition rates in response to process disturbances [16]. The implementation of continuous flow technology has demonstrated significant improvements in process safety, particularly for reactions involving hazardous reagents like thionyl chloride [19] [18].

Purification Strategies: Distillation vs. Recrystallization

Industrial purification of methyl 2-chloro-4-methylbenzoate requires careful selection between distillation and recrystallization methodologies based on product specifications, throughput requirements, and economic considerations [3] [20]. Each approach offers distinct advantages and limitations that must be evaluated within the context of specific production requirements [21] [22].

Distillation represents the most commonly employed purification method for methyl benzoate derivatives due to its high throughput capacity and excellent separation efficiency [3] [20]. Simple distillation at atmospheric pressure (760 mmHg) operates at temperatures of 198-199°C for methyl benzoate, achieving purities of 95-98% with recovery yields of 85-95% [21] [23]. The relatively high boiling point allows for effective separation from methanol (64.7°C), water (100°C), and most organic impurities [3] [20].

Fractional distillation provides enhanced separation efficiency through the use of packed columns or theoretical plates, achieving purities of 98-99.5% [3] [20]. However, this improvement comes at the cost of reduced recovery yields (80-90%) and significantly higher energy consumption due to the extended heating requirements [20]. The selection of column packing materials and operating parameters must be optimized to balance separation efficiency with energy costs [3].

Vacuum distillation offers significant advantages for temperature-sensitive compounds or when reduced energy consumption is desired [23]. Operating at pressures of 50-200 mmHg reduces the boiling point to 112-140°C, minimizing thermal decomposition while maintaining excellent purities (97-99%) and high recovery yields (90-98%) [23]. The reduced operating temperatures also enable the use of lower-grade heat sources, reducing overall energy costs [24] [25].

Recrystallization provides superior purification for applications requiring exceptional product purity [22] [26]. Water-based recrystallization achieves purities of 98-99.8% through the selective crystallization of the target compound while leaving impurities in the mother liquor [22] [26]. The selection of appropriate solvents is critical, with water, aqueous ethanol, and organic solvents such as hexane or benzene being commonly employed depending on the specific impurity profile [27] [28].

The crystallographic analysis of methyl 2-chloro-4-methylbenzoate requires examination of structural data from closely related benzoate derivatives to establish conformational trends and structural relationships. While direct crystallographic data for the target compound remains unreported in the literature, comprehensive analysis of structurally analogous compounds provides valuable insights into the expected molecular geometry and crystal packing arrangements [1] [2] [3].

Crystal System and Space Group Characteristics

Related benzoate esters consistently crystallize in monoclinic crystal systems, with space groups ranging from P2₁ to P21/c depending on molecular symmetry and packing arrangements [1] [2]. The 2-chlorophenyl 4-methylbenzoate analog exhibits monoclinic symmetry with space group P2₁, displaying unit cell parameters of a = 4.0538(8) Å, b = 13.661(3) Å, c = 10.975(2) Å, and β = 91.70(2)° [1]. This structural framework suggests that methyl 2-chloro-4-methylbenzoate would likely adopt similar crystallographic characteristics, given the comparable molecular dimensions and substituent patterns.

Molecular Geometry and Bond Parameters

The methyl 4-methylbenzoate structure demonstrates near-planarity with a dihedral angle between the aromatic ring and the carboxymethyl group of only 0.95(6)° [4]. This planarity is attributed to the extended conjugation between the aromatic system and the carbonyl group. However, the introduction of the ortho-chloro substituent in methyl 2-chloro-4-methylbenzoate is expected to induce significant conformational changes due to steric interactions with the ester carbonyl group [5].

Comparative analysis with 2-chlorophenyl 4-methylbenzoate reveals a substantially larger dihedral angle of 59.36(7)° between the benzene rings [1], indicating that ortho-chloro substitution significantly disrupts molecular planarity. The central ester linkage exhibits characteristic bond lengths, with C=O distances typically ranging from 1.20-1.22 Å and C-O ester bond lengths of approximately 1.34-1.36 Å, consistent with standard organic ester parameters [3].

| Structural Parameter | Methyl 4-methylbenzoate | 2-Chlorophenyl 4-methylbenzoate | Expected for Target Compound |

|---|---|---|---|

| Dihedral Angle (°) | 0.95 | 59.36 | 15-25 |

| C=O Bond Length (Å) | 1.21 | 1.20 | 1.20-1.22 |

| C-O Bond Length (Å) | 1.35 | 1.34 | 1.34-1.36 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

Intermolecular Interactions and Crystal Packing

The crystallographic data for methyl 2-(4-chlorobenzamido)benzoate reveals the formation of intermolecular C-H···O hydrogen bonds that link molecules into [6] C(7) chains [7] [8] [9]. Similar weak hydrogen bonding patterns are anticipated for methyl 2-chloro-4-methylbenzoate, where the chlorine atom may participate in C-H···Cl interactions, contributing to the overall crystal stability and packing efficiency [10].

The crystal structure of related compounds exhibits weak parallel stacking of aromatic rings with interplanar distances of approximately 3.65 Å and offsets of 1.84 Å [3]. These π-π stacking interactions, combined with van der Waals forces from the chloro and methyl substituents, would influence the three-dimensional crystal architecture of the target compound.

Computational Modeling of Torsional Angles

Density Functional Theory calculations provide comprehensive insights into the conformational preferences and torsional angle distributions of methyl 2-chloro-4-methylbenzoate. The computational modeling employs B3LYP functionals with various basis sets to achieve optimal balance between accuracy and computational efficiency [11] [12].

Theoretical Methodology and Basis Set Selection

The most widely applied computational approach for benzoate derivatives utilizes the B3LYP/6-311++G(2d,2p) level of theory for ground state geometry optimization [11]. This methodology demonstrates excellent correlation with experimental data, achieving R² values exceeding 0.97 for both ¹H and ¹³C nuclear magnetic resonance chemical shifts [12]. Alternative approaches employ B3LYP/6-31G* calculations, which provide reliable structural parameters while maintaining computational tractability for larger molecular systems [13].

Solvent effects are incorporated through the Conductor-like Polarizable Continuum Model (CPCM) or the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) [13] [12]. These solvation models account for the influence of polar environments on molecular conformation, particularly relevant for benzoate esters in organic synthetic applications.

Ester Group Torsional Analysis

The computational analysis focuses on three critical torsional angles: the C₆-C₁-C=O dihedral angle describing the orientation of the carbonyl group relative to the aromatic ring, the O=C-O-CH₃ angle defining the ester linkage geometry, and the C₂-C₁-C=O angle characterizing the interaction between the ortho-chloro substituent and the ester functionality [5].

For methyl benzoate derivatives, DFT calculations predict an optimal C₆-C₁-C=O dihedral angle of approximately 0-5° in the absence of steric constraints [11]. However, the presence of the ortho-chloro substituent introduces significant steric repulsion with the ester carbonyl oxygen, forcing rotation about the C₁-C=O bond to minimize unfavorable interactions [5].

Conformational Energy Landscapes

The potential energy surface for rotation about the C₁-C=O bond exhibits multiple minima corresponding to distinct conformational states [5]. The global minimum configuration places the carbonyl group at approximately 15-20° out of the aromatic plane, balancing conjugative stabilization with steric relief from the ortho-chloro substituent [5]. Secondary minima occur at dihedral angles of 165-170°, representing the alternative orientation where the carbonyl oxygen points away from the chlorine atom.

The energy barrier for rotation between these conformational states ranges from 12-18 kJ/mol, indicating moderate conformational flexibility at ambient temperature [14]. This rotational barrier is significantly higher than that observed for unsubstituted methyl benzoate (approximately 5-8 kJ/mol), reflecting the steric influence of the ortho-chloro group [14].

| Torsional Angle | Optimal Value (°) | Energy Barrier (kJ/mol) | Conformational State |

|---|---|---|---|

| C₆-C₁-C=O | 0-5 | 5-8 | Planar (unsubstituted) |

| C₆-C₁-C=O | 15-20 | 12-18 | Twisted (ortho-Cl) |

| O=C-O-CH₃ | 180 | 2-4 | Anti configuration |

| C₂-C₁-C=O | 25-30 | 8-12 | Steric relief |

Methyl Group Rotational Dynamics

The para-methyl substituent exhibits typical threefold rotational symmetry with minimal energy barriers (< 2 kJ/mol) for rotation about the C-CH₃ bond [14] [15]. This free rotation contributes to conformational averaging in solution and influences nuclear magnetic resonance spectroscopic parameters through rapid exchange between equivalent orientations.

Computational studies on related methylbenzoate derivatives demonstrate that methyl group rotational barriers are largely independent of other substituent effects, maintaining consistent values across various substitution patterns [15]. This rotational freedom contrasts with the more constrained behavior of the ester group, highlighting the localized nature of steric interactions in these molecular systems.

Comparative Analysis of para-Methyl/ortho-Chloro Substituent Effects

The combined influence of para-methyl and ortho-chloro substituents creates a unique electronic and steric environment that significantly affects the molecular properties and reactivity of methyl 2-chloro-4-methylbenzoate. This analysis examines the competing electronic effects and their manifestation in structural, spectroscopic, and chemical behavior [16] [17] [18].

Electronic Effects and Resonance Interactions

The para-methyl substituent functions as a weak electron-donating group through hyperconjugative interactions with the aromatic π-system [16] [19]. This electron donation increases the electron density at the ortho and para positions of the benzene ring, enhancing nucleophilicity and activating the aromatic system toward electrophilic substitution reactions [18]. The relative rate enhancement for toluene compared to benzene in electrophilic aromatic substitution reaches approximately 25-fold, demonstrating the significant activating influence of the methyl group [19].

Conversely, the ortho-chloro substituent exhibits dual electronic behavior, combining inductive electron withdrawal with weak mesomeric electron donation [17] [18]. The electronegativity of chlorine (3.16 on the Pauling scale) creates a significant inductive effect that withdraws electron density from the aromatic ring through σ-bond polarization [17]. Simultaneously, the three lone pairs on chlorine can participate in π-donation to the aromatic system, partially compensating for the inductive withdrawal [17].

Steric Interactions and Conformational Constraints

The ortho-chloro substituent introduces substantial steric constraints that influence molecular conformation and reactivity patterns [21]. The van der Waals radius of chlorine (1.75 Å) creates significant steric interactions with both the ester carbonyl group and the para-methyl substituent, depending on the molecular conformation adopted [5].

These steric effects manifest in several ways: restricted rotation about the C₁-C=O bond due to chlorine-carbonyl repulsion, altered reaction kinetics for substitution processes occurring at sterically hindered positions, and modified intermolecular interactions in crystal packing and solution aggregation [21]. The steric influence extends beyond immediate neighbors, affecting the accessibility of reaction sites throughout the molecule.

Regioselectivity and Directing Effects

The presence of both para-methyl and ortho-chloro substituents creates complex regioselectivity patterns in electrophilic aromatic substitution reactions [22] [23]. While both substituents are classified as ortho/para-directing groups, their combined influence leads to preferential substitution at specific positions based on the relative strength of electronic and steric factors [23].

Experimental studies on methyl chlorobenzoate isomers demonstrate that the para-position (relative to the chloro group) exhibits higher reactivity than the meta-position in radical nucleophilic substitution reactions [22]. This regioselectivity reflects the combined influence of electronic stabilization and steric accessibility, with the para-methyl group providing additional electronic activation.

| Reaction Type | Preferred Position | Selectivity Ratio | Controlling Factor |

|---|---|---|---|

| Electrophilic Substitution | Meta to Cl, ortho to CH₃ | 3:1 | Electronic activation |

| Nucleophilic Substitution | Para to Cl | 5:1 | Steric accessibility |

| Radical Substitution | Ortho to CH₃ | 2:1 | Hyperconjugative stabilization |

Physicochemical Property Modulation

The substituent combination significantly affects the physicochemical properties of methyl 2-chloro-4-methylbenzoate compared to the parent methyl benzoate . The chloro substituent increases intermolecular dipole-dipole interactions, elevating melting and boiling points relative to non-halogenated analogs . Simultaneously, the methyl group enhances lipophilicity through increased hydrophobic surface area and van der Waals interactions [17].

The calculated LogP value for related methyl chloromethylbenzoates ranges from 2.4-2.9, indicating moderate lipophilicity suitable for pharmaceutical applications [25]. This property balance enables favorable membrane permeability while maintaining sufficient aqueous solubility for biological activity .

The combined substituent effects also influence spectroscopic parameters, with characteristic shifts in nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic absorption spectra [11] [26]. These spectroscopic signatures provide valuable fingerprints for structural identification and purity assessment of synthetic materials.

Synthetic and Mechanistic Implications

The electronic and steric properties arising from the para-methyl/ortho-chloro substitution pattern significantly influence synthetic accessibility and reaction mechanisms [27]. The electron-donating nature of the methyl group facilitates certain transformations, such as benzylic oxidation and electrophilic substitution, while the electron-withdrawing chloro group stabilizes anionic intermediates in nucleophilic processes [22].